molecular formula C10H12N4O3 B13373994 N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine

N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine

Cat. No.: B13373994
M. Wt: 236.23 g/mol
InChI Key: BAAQAAJRJYRURG-UHFFFAOYSA-N
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Description

N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethoxy-2-chloropyrimidine.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 5-methyl-3-isoxazolecarboxylic acid.

    Coupling Reaction: The final step involves coupling the pyrimidine and isoxazole rings through an amination reaction, typically using a suitable amine source and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-isoxazolyl)amine: Similar structure but lacks the methyl group on the isoxazole ring.

    N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-pyrazolyl)amine: Similar structure but features a pyrazole ring instead of an isoxazole ring.

Uniqueness

N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine is unique due to the presence of both pyrimidine and isoxazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C10H12N4O3/c1-6-4-7(14-17-6)11-10-12-8(15-2)5-9(13-10)16-3/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

BAAQAAJRJYRURG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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